molecular formula C11H21NO3 B13468273 Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate CAS No. 1873374-46-9

Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B13468273
CAS No.: 1873374-46-9
M. Wt: 215.29 g/mol
InChI Key: QFAFFVWCMNEYAN-QMMMGPOBSA-N
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Description

Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate typically involves the protection of the amino group of pyrrolidine followed by the introduction of the tert-butyl ester group. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired tert-butyl ester .

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4R)-4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
  • tert-Butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylate

Uniqueness

Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s chemical behavior and making it suitable for specific applications .

Properties

CAS No.

1873374-46-9

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h8,13H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

QFAFFVWCMNEYAN-QMMMGPOBSA-N

Isomeric SMILES

CC1(CN(C[C@@H]1O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CN(CC1O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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